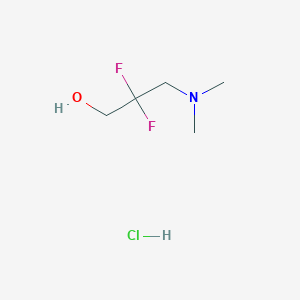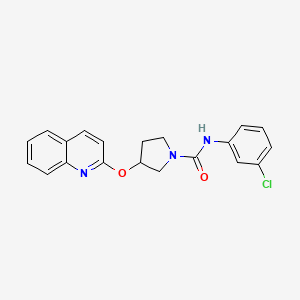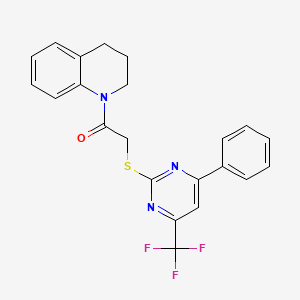![molecular formula C16H16O2 B2593939 Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- CAS No. 56443-69-7](/img/structure/B2593939.png)
Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]-
Overview
Description
Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.302. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and ADMET Studies
Ethanone, particularly its derivatives, has been studied for antimicrobial properties through molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. For example, one study evaluated the binding efficacy of an ethanone derivative with proteins in Staphylococcus aureus and reported its ADMET properties. This derivative showed good binding affinities with certain proteins, indicating potential antimicrobial applications (Medicharla et al., 2022).
Structural Chemistry Insights
In structural chemistry, ethanone derivatives have been characterized using techniques such as X-ray diffraction and density functional theory (DFT). Studies reveal details about their molecular structures, energetic behaviors in various solvents, and molecular electrostatic potentials. These findings provide insights into the chemical behavior and potential applications of these compounds in various fields (Șahin et al., 2011).
Anti-inflammatory Activity
Ethanone derivatives have also been evaluated for their anti-inflammatory activities. One study focused on phenyl dimer compounds derived from ethanone, assessing their in vivo anti-inflammatory effects. Some compounds showed promising inhibitory properties, suggesting potential for developing new anti-inflammatory agents (V. Singh et al., 2020).
Photoremovable Protecting Group for Carboxylic Acids
Another interesting application is the use of an ethanone derivative as a photoremovable protecting group for carboxylic acids. This application is significant in synthetic chemistry, where selective protection and deprotection of functional groups are crucial. The study demonstrated efficient photorelease of the protected acids, showcasing the utility of ethanone derivatives in synthetic methodologies (Walters N. Atemnkeng et al., 2003).
Corrosion Inhibition
Ethanone derivatives have also been evaluated as corrosion inhibitors, showing effectiveness in protecting materials like carbon steel in corrosive environments. This application is crucial in industries where metal preservation is essential, providing insights into the development of more efficient corrosion inhibitors (M. Hegazy et al., 2012).
Properties
IUPAC Name |
1-(3-methyl-4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-10-15(13(2)17)8-9-16(12)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSXIWRUQWZIKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-(7-ethoxy-5-oxobenzo[b]-1,8-naphthyridin-10(5H)-yl)acetamide](/img/structure/B2593858.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2593861.png)

![N-(4-bromo-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2593867.png)





![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2593873.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2593874.png)
![N'-(Thiophen-2-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2593876.png)

